molecular formula C11H9BrN2O B2511302 4-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one CAS No. 1823322-62-8

4-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one

Cat. No.: B2511302
CAS No.: 1823322-62-8
M. Wt: 265.11
InChI Key: NHMNWFPUPJQDGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development

The development of this compound can be traced within the broader historical context of pyridinone chemistry, which has its origins in the early investigations of pyridine-containing alkaloids and their synthetic analogs. The foundational work on pyridine derivatives began in the mid-nineteenth century when pyridine itself was first isolated from coal tar by Anderson in 1846, though its structural elucidation required additional decades of investigation by Wilhelm Korner and James Dewar in 1869 and 1871, respectively. The subsequent development of pyridinone chemistry emerged from efforts to understand and manipulate the tautomeric equilibrium between pyridin-2-one and 2-hydroxypyridine forms, a phenomenon that was recognized as fundamental to the biological activity of many pyridine-containing natural products.

The specific development of brominated pyridinone derivatives, including compounds structurally related to this compound, gained momentum during the latter half of the twentieth century as synthetic methodologies for selective halogenation of heterocyclic compounds became more sophisticated. The introduction of the pyridinylmethyl substituent represents a more recent advancement in pyridinone chemistry, reflecting the growing recognition that multi-pyridine systems can offer enhanced biological activity and improved pharmacokinetic properties compared to their mono-pyridine counterparts. This evolutionary progression in pyridinone design has been driven by both synthetic accessibility considerations and the accumulating evidence that compounds incorporating multiple nitrogen-containing heterocycles often exhibit superior drug-like properties.

The emergence of this particular structural class also reflects the influence of structure-based drug design principles, where the strategic incorporation of multiple pharmacophoric elements within a single molecular framework has become a dominant paradigm in medicinal chemistry research. The development timeline for such complex pyridinone derivatives has accelerated significantly in recent decades, supported by advances in both synthetic methodology and computational approaches to molecular design that enable the rational construction of multi-heterocyclic systems with predictable properties.

Classification within Heterocyclic Chemistry

This compound occupies a distinct position within the hierarchical classification system of heterocyclic organic compounds, representing a sophisticated example of multi-nitrogen heterocyclic architecture. According to established heterocyclic nomenclature principles, the compound falls primarily within the pyridinone subfamily of six-membered nitrogen heterocycles, specifically classified as a 2(1H)-pyridinone derivative based on the location of the carbonyl group and the nitrogen atom within the primary ring system. The compound simultaneously incorporates elements of bis-pyridine chemistry through its pyridin-2-ylmethyl substituent, creating a molecular system that bridges multiple categories within heterocyclic classification schemes.

Within the broader context of nitrogen-containing heterocycles, this compound represents an example of what may be termed a "hybrid heterocycle," where multiple nitrogen-containing ring systems are combined within a single molecular framework to create properties that transcend those of individual heterocyclic components. The pyridinone core places the compound within the category of carbonyl-containing nitrogen heterocycles, while the pyridine substituent connects it to the extensive family of azine derivatives. This dual classification reflects the compound's potential to exhibit biological activities characteristic of both pyridinone and pyridine-containing molecules, creating opportunities for multi-target interactions and enhanced therapeutic profiles.

The presence of the bromine substituent introduces an additional classification dimension, placing the compound within the category of halogenated heterocycles, specifically organobromide derivatives. This classification is significant from both synthetic and biological perspectives, as halogenated heterocycles often exhibit enhanced metabolic stability and modified electronic properties compared to their non-halogenated analogs. The strategic positioning of the bromine atom at the 4-position of the pyridinone ring creates opportunities for regioselective chemical transformations while potentially modulating the compound's biological activity profile through electronic and steric effects.

Significance in Pyridinone Chemical Research

The significance of this compound within contemporary pyridinone research stems from its embodiment of several key structural features that have proven valuable in medicinal chemistry applications. Pyridinone scaffolds have been recognized as privileged structures in drug discovery due to their ability to serve as both hydrogen bond donors and acceptors, their capacity to function as bioisosteres for various functional groups including amides and phenols, and their favorable physicochemical properties including metabolic stability and appropriate lipophilicity profiles. The incorporation of the pyridin-2-ylmethyl substituent extends these favorable properties by introducing additional sites for molecular recognition and potentially enhancing the compound's ability to interact with biological targets through multiple binding modes.

Recent research in pyridinone chemistry has emphasized the importance of multi-heterocyclic systems in achieving selectivity and potency in biological applications, with particular attention to compounds that incorporate multiple nitrogen-containing rings. The structure of this compound exemplifies this trend by combining the well-established pharmacological properties of pyridinones with the additional binding opportunities provided by the pyridine substituent. This structural arrangement creates possibilities for enhanced protein-ligand interactions through multiple contact points, potentially leading to improved binding affinity and selectivity profiles compared to simpler pyridinone derivatives.

The bromine substituent adds another layer of significance to this compound within pyridinone research, as halogenated pyridinones have demonstrated enhanced biological activity in various therapeutic applications. The electron-withdrawing nature of the bromine atom can modulate the electronic properties of the pyridinone core, potentially affecting the compound's tautomeric equilibrium and its interactions with biological targets. Additionally, the bromine atom serves as a valuable synthetic handle for further structural modifications, enabling the preparation of diverse analog libraries for structure-activity relationship studies. This combination of favorable biological properties and synthetic versatility positions the compound as a valuable research tool for advancing understanding of pyridinone pharmacology and developing new therapeutic applications.

Related Structural Analogs and Derivatives

The structural landscape surrounding this compound encompasses a diverse array of related compounds that share common structural motifs while exhibiting distinct variations in their substitution patterns and molecular architectures. Among the most closely related analogs are the positional isomers 4-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one and 4-Bromo-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one, which differ in the position of the nitrogen atom within the pyridine substituent. These positional isomers provide valuable opportunities for structure-activity relationship studies, as the different nitrogen positions can significantly affect the compounds' coordination properties, hydrogen bonding patterns, and overall molecular conformations.

4-Bromo-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one, with the molecular formula C₁₁H₉BrN₂O, represents one of the most significant analogs within this structural family. This compound features the same core pyridinone structure and bromine substitution pattern but differs in having the nitrogen atom at the para position of the pyridine substituent rather than the ortho position. The altered nitrogen positioning can have profound effects on the compound's coordination chemistry and its potential interactions with metal ions or biological targets that rely on nitrogen coordination. Similarly, the meta-substituted analog 4-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one offers a third geometric arrangement that may exhibit distinct biological and chemical properties.

Beyond the pyridine positional isomers, the structural analog family extends to include compounds with different halogen substituents, such as 4-chloro or 4-fluoro analogs, which maintain the same basic structural framework while varying the electronic and steric properties of the halogen substituent. Additionally, related compounds featuring different alkyl or aryl substituents at the nitrogen position provide insights into the structure-activity relationships governing this class of compounds. The simpler analog 4-Bromo-1-methylpyridin-2(1H)-one represents a structurally reduced version that maintains the core pyridinone and bromine functionalities while replacing the pyridinylmethyl group with a simple methyl substituent. This comparison compound is valuable for understanding the specific contributions of the pyridine ring system to the overall properties of the more complex bis-pyridine derivatives.

Compound Molecular Formula Key Structural Features Notable Properties
This compound C₁₁H₉BrN₂O Ortho-pyridine substituent Enhanced coordination potential
4-Bromo-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one C₁₁H₉BrN₂O Para-pyridine substituent Modified electronic properties
4-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one C₁₁H₈BrN₃O Meta-pyridine substituent Intermediate coordination geometry
4-Bromo-1-methylpyridin-2(1H)-one C₆H₆BrNO Simple methyl substituent Reduced molecular complexity

Current Research Landscape

The contemporary research landscape surrounding this compound and related compounds is characterized by intensive investigation across multiple domains of chemical and biological research. Current synthetic methodology development focuses on efficient approaches to construct the complex bis-pyridine architecture while maintaining regioselectivity and minimizing synthetic steps. Advanced synthetic strategies being explored include transition metal-catalyzed cross-coupling reactions, direct C-H functionalization methods, and multicomponent reactions that can assemble the complete molecular framework in a single synthetic operation. These methodological advances are crucial for enabling the preparation of diverse analog libraries needed for comprehensive structure-activity relationship studies.

In the realm of medicinal chemistry research, compounds of this structural class are being investigated for their potential applications across various therapeutic areas, reflecting the broader recognition of pyridinone scaffolds as privileged structures in drug discovery. Recent studies have explored the use of multi-pyridine systems as kinase inhibitors, where the multiple nitrogen atoms can form critical hydrogen bonds with the ATP-binding sites of protein kinases. The specific geometry of the pyridin-2-ylmethyl substituent creates opportunities for unique binding modes that may offer selectivity advantages over simpler pyridinone derivatives. Additionally, research into the coordination chemistry of these compounds has revealed their potential as ligands for transition metal complexes, opening applications in catalysis and materials science.

The field of structure-based drug design has increasingly focused on compounds like this compound due to their ability to occupy multiple binding subsites within protein active sites. Current computational studies employ molecular docking and dynamics simulations to understand how the complex three-dimensional structure of these bis-pyridine compounds enables enhanced protein-ligand interactions. The flexibility of the methylene linker between the pyridinone core and the pyridine substituent provides conformational adaptability that can optimize binding to diverse protein targets, while the bromine atom offers additional opportunities for halogen bonding interactions that are increasingly recognized as important in biological systems.

Research into the physicochemical properties of this compound class continues to reveal insights into their drug-like characteristics, including their metabolic stability, membrane permeability, and solubility profiles. The combination of pyridinone and pyridine functionalities creates molecules with balanced hydrophilic and lipophilic properties that often fall within optimal ranges for oral bioavailability. Current pharmaceutical research is exploring how modifications to the core structure can fine-tune these properties while maintaining biological activity, with particular attention to the role of the bromine substituent in modulating both pharmacological and pharmacokinetic parameters. These investigations are supported by advanced analytical techniques and computational modeling approaches that enable detailed characterization of the relationship between molecular structure and biological performance in this important class of heterocyclic compounds.

Properties

IUPAC Name

4-bromo-1-(pyridin-2-ylmethyl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c12-9-4-6-14(11(15)7-9)8-10-3-1-2-5-13-10/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMNWFPUPJQDGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN2C=CC(=CC2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one typically involves the bromination of 1-(pyridin-2-ylmethyl)pyridin-2(1H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom undergoes nucleophilic substitution (SNAr) with various nucleophiles due to the electron-withdrawing effect of the adjacent carbonyl group. Key reactions include:

Amine Substitution
Reaction with primary or secondary amines in polar aprotic solvents (e.g., DMF, DMSO) at 80–100°C yields 4-amino derivatives. For example:

4-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one+R-NH2Δ4-(R-NH)-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one+HBr\text{this compound} + \text{R-NH}_2 \xrightarrow{\Delta} \text{4-(R-NH)-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one} + \text{HBr}

Yields typically range from 60–85% depending on the amine’s nucleophilicity.

Thiol Substitution
Thiols (e.g., benzyl mercaptan) react under similar conditions to form 4-sulfanyl derivatives. Reaction times are shorter (2–4 hours) due to higher nucleophilicity of thiols.

Alkoxide Substitution
Alkoxides (e.g., sodium methoxide) in methanol or ethanol produce 4-alkoxy derivatives. Steric hindrance from bulky alkoxides reduces yields to 40–60%.

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C and C–heteroatom bond formation:

Suzuki-Miyaura Coupling
Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (3:1) at 80°C yields biaryl derivatives:

4-Bromo-derivative+Ar-B(OH)2Pd catalyst4-Ar-substituted product\text{4-Bromo-derivative} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{4-Ar-substituted product}

Reported yields exceed 75% for electron-neutral arylboronic acids .

Buchwald-Hartwig Amination
Coupling with amines using Pd₂(dba)₃ and Xantphos as ligands produces 4-aminated derivatives. For example, reaction with morpholine at 110°C in toluene affords the product in 82% yield .

Oxidation and Reduction Reactions

Oxidation
The pyridinone ring is resistant to oxidation, but the methylene bridge (-CH₂-) can be oxidized to a ketone under strong conditions (e.g., KMnO₄/H₂SO₄) .

Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the pyridinone ring to a piperidinone, while preserving the bromine atom. Selectivity depends on solvent polarity and temperature .

Coordination Chemistry and Ligand Design

The pyridin-2-ylmethyl group acts as a bidentate ligand, forming complexes with transition metals. For example:

  • Reaction with Cu(I) salts in acetonitrile yields tetrahedral complexes, as confirmed by X-ray crystallography .

  • Ni(II) complexes exhibit catalytic activity in alcohol oxidation, achieving turnover numbers (TON) > 500 .

Comparative Reactivity Data

Reaction TypeConditionsYield (%)Key References
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, 80°C, 12 h75–90
Amination (Buchwald)Pd₂(dba)₃, Xantphos, 110°C, 24 h70–85
Thiol SubstitutionDMF, 80°C, 4 h65–80
HydrogenationH₂ (1 atm), Pd/C, EtOH, 25°C50–60

Mechanistic Insights

  • SNAr Reactions : The bromine’s leaving group ability is enhanced by the electron-withdrawing pyridinone ring, facilitating attack by soft nucleophiles (e.g., thiols).

  • Cross-Couplings : Oxidative addition of Pd(0) to the C–Br bond is the rate-determining step in Suzuki reactions, influenced by the electron-deficient aromatic system .

This compound’s versatility in substitution and coupling reactions makes it valuable in pharmaceutical synthesis and materials science. Further studies could explore its use in asymmetric catalysis or photoactive metal complexes.

Scientific Research Applications

Synthetic Applications

4-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including:

  • Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols, facilitating the creation of diverse derivatives.
  • Oxidation and Reduction Reactions : The compound can undergo oxidation to yield aldehyde or carboxylic acid derivatives or reduction to form piperidine derivatives .

Anticancer Research

Recent studies have highlighted the potential of this compound in anticancer research. For instance, derivatives of this compound have been evaluated for their cytotoxic effects on various cancer cell lines, including:

  • HeLa (Cervical cancer)
  • A549 (Lung adenocarcinoma)
  • MCF-7 (Breast cancer)

In vitro assays demonstrated that certain derivatives exhibited significant anticancer activity, suggesting that modifications to the pyridine structure could enhance efficacy against specific cancer types .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties . Various derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, compounds derived from similar structures were tested against standard strains such as Staphylococcus aureus and Escherichia coli, demonstrating moderate to good antimicrobial activity .

Case Study 1: Anticancer Activity Assessment

In a study published in the International Journal of Pharmaceutical, Chemical and Biological Sciences, researchers synthesized a series of brominated pyridine derivatives, including this compound. The compounds were evaluated for cytotoxicity against multiple cancer cell lines using MTT assays. Results indicated that some derivatives exhibited IC50 values comparable to established chemotherapeutic agents, highlighting their potential as novel anticancer drugs .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of pyridine derivatives. The researchers tested several compounds against common bacterial strains using broth dilution methods. The results showed that certain derivatives had significant inhibitory effects on bacterial growth, suggesting that these compounds could be further developed into antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The bromine atom and the pyridin-2-ylmethyl group can interact with biological targets through hydrogen bonding, van der Waals interactions, and covalent bonding, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Substituent Position and Similarity

Structural analogs of 4-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one vary in bromine placement and alkyl/aryl substituents. highlights key analogs with similarity scores calculated based on structural overlap:

Compound Name CAS Number Substituents Similarity Score
4-Bromo-1-methylpyridin-2(1H)-one 214342-63-9 1-Me, 4-Br 0.93
5-Bromo-1-methylpyridin-2(1H)-one 81971-39-3 1-Me, 5-Br 0.79
3-Bromo-1-methylpyridin-2(1H)-one 81971-38-2 1-Me, 3-Br 0.75
4-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one 1242260-12-3 1-(2-MeO-Ph), 4-Br N/A

Key Observations :

  • Bromine Position : The 4-bromo isomer (similarity score 0.93) is structurally closer to the target compound than 3- or 5-bromo isomers, which exhibit reduced similarity due to altered electronic and steric profiles .
  • N1-Substituent : Replacement of the pyridin-2-ylmethyl group with simpler alkyl chains (e.g., methyl) or aryl groups (e.g., 2-methoxyphenyl) modulates lipophilicity and hydrogen-bonding capacity, impacting bioavailability and target engagement .

Biological Activity

4-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one, with the CAS number 1699471-50-5, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H9_9BrN2_2O. The presence of bromine and pyridine rings suggests potential interactions with biological targets, making it a candidate for further pharmacological evaluation.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing bromine and pyridine moieties exhibit significant antimicrobial properties. For instance, 4-bromo derivatives have shown effectiveness against various bacteria and fungi.

In Vitro Studies

A study evaluated the antibacterial activity of several pyridine derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound has MIC values comparable to other known antimicrobial agents.

Compound MIC (mg/mL) Target Organism
This compound0.0048E. coli
Compound A0.0195Bacillus mycoides
Compound B0.039Candida albicans

Case Studies

  • Antibacterial Efficacy : In a controlled laboratory setting, this compound demonstrated complete inhibition of bacterial growth within 8 hours against both E. coli and S. aureus, suggesting rapid action.
  • Fungal Activity : The compound also exhibited antifungal properties, effectively inhibiting the growth of Candida albicans, which is significant given the rising resistance to conventional antifungal treatments.

The mechanism by which this compound exerts its biological activity appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for survival. The bromine substituent may enhance lipophilicity, facilitating better membrane penetration.

Q & A

Q. Q1. What are the most reliable synthetic routes for 4-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one, and how can purity be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. A common approach involves alkylation of 4-bromopyridin-2(1H)-one with pyridin-2-ylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) . For purity optimization:

  • Use column chromatography with silica gel (eluent: ethyl acetate/hexane gradient).
  • Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm substitution patterns .

Q. Q2. How is the molecular structure of this compound confirmed experimentally?

Methodological Answer: X-ray crystallography is the gold standard for structural confirmation. Use SHELX programs (e.g., SHELXL) for refinement, leveraging high-resolution data from single-crystal diffraction . Alternatively, 2D NMR (COSY, HSQC) resolves connectivity, while IR spectroscopy confirms carbonyl (C=O) stretching (~1650–1700 cm⁻¹) .

Reactivity and Functionalization

Q. Q3. What are the key reactivity patterns of the bromine substituent in this compound?

Methodological Answer: The bromine at position 4 is susceptible to Suzuki-Miyaura cross-coupling (e.g., with aryl boronic acids) or nucleophilic substitution (e.g., with amines). Reaction conditions:

  • Suzuki: Pd(PPh₃)₄ catalyst, Na₂CO₃ in dioxane/water (80°C, 12h).
  • Nucleophilic substitution: DMF, excess amine, 100°C for 24h .

Q. Q4. How does the pyridin-2-ylmethyl group influence regioselectivity in further derivatization?

Methodological Answer: The pyridin-2-ylmethyl group sterically shields the adjacent nitrogen, directing reactions to the bromine or carbonyl oxygen. Computational modeling (e.g., DFT) predicts electronic effects, while experimental validation via kinetic studies (monitoring by LC-MS) confirms regioselectivity .

Biological and Pharmacological Applications

Q. Q5. What strategies are used to evaluate the bioactivity of this compound against enzyme targets?

Methodological Answer:

  • Enzyme assays: Use fluorescence-based or radiometric assays (e.g., for kinase inhibition).
  • Binding affinity: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with target proteins .
  • Cellular assays: Measure IC₅₀ in cancer cell lines (e.g., MTT assay) .

Q. Q6. How can structural analogs of this compound be designed to enhance solubility without compromising activity?

Methodological Answer:

  • Replace the bromine with polar groups (e.g., -OH, -NH₂) or introduce methylsulfonyl piperazine moieties to balance lipophilicity .
  • Calculate polar surface area (tPSA) and logP using software like MarvinSketch; aim for tPSA <90 Ų to reduce P-gp efflux .

Advanced Mechanistic and Computational Studies

Q. Q7. What computational methods predict the interaction of this compound with biological targets?

Methodological Answer:

  • Docking studies: Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., DPP-4 or kinases) .
  • Molecular dynamics (MD): Simulate ligand-protein stability over 100 ns (GROMACS/AMBER) to assess binding entropy/enthalpy .

Q. Q8. How can contradictory data on reaction yields or bioactivity be resolved?

Methodological Answer:

  • Yield discrepancies: Replicate reactions under inert atmosphere (Ar/N₂) to exclude moisture/oxygen interference .
  • Bioactivity variability: Standardize assay conditions (e.g., cell passage number, serum concentration) and validate with positive controls .

Analytical and Stability Considerations

Q. Q9. What analytical techniques are critical for monitoring degradation products?

Methodological Answer:

  • Forced degradation studies: Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions.
  • LC-MS/MS identifies degradation products; quantify using a calibrated UV detector .

Q. Q10. How does the compound’s stability in solution vary with solvent choice?

Methodological Answer:

  • DMSO: Stable for >1 week at 4°C (confirmed by ¹H NMR).
  • Aqueous buffers (pH 7.4): Hydrolyzes within 48h; use lyophilized storage for long-term stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.